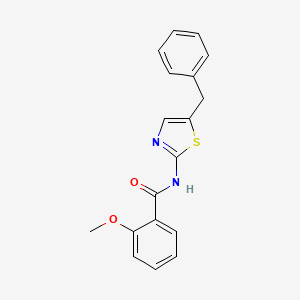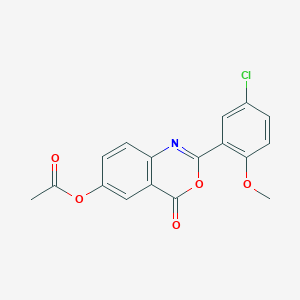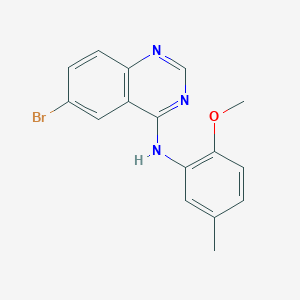![molecular formula C22H17N3O2S2 B4960143 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in the regulation of apoptosis. In
Mechanism of Action
BTA-EG6 targets the BH3-binding groove of Bcl-2, which is essential for its interaction with Bak. By binding to this groove, BTA-EG6 prevents the interaction between Bcl-2 and Bak, leading to the activation of the apoptotic pathway. BTA-EG6 has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have significant biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, BTA-EG6 has been found to inhibit the growth and proliferation of cancer cells. BTA-EG6 has also been shown to induce autophagy, which is a cellular process that plays a crucial role in the regulation of cell survival and death. BTA-EG6 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTA-EG6 is its specificity for the Bcl-2/Bak interaction. BTA-EG6 has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Bcl-2/Bak interaction in various cellular processes. However, the synthesis of BTA-EG6 is complex and time-consuming, which can limit its use in some lab experiments. Additionally, the high cost of BTA-EG6 can be a limiting factor for some researchers.
Future Directions
There are several future directions for the research on BTA-EG6. One potential direction is the development of more efficient and cost-effective synthesis methods for BTA-EG6. Another direction is the exploration of the potential applications of BTA-EG6 in other fields, such as neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of BTA-EG6 on normal cells and tissues. Overall, the potential applications of BTA-EG6 in cancer therapy and other fields make it an exciting area of research.
Synthesis Methods
BTA-EG6 can be synthesized using a multi-step synthesis method that involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. This intermediate is then reacted with 4-(2-aminophenyl)benzothiazole to form the final product, BTA-EG6. The synthesis method has been optimized to improve the yield and purity of BTA-EG6, which is essential for its use in scientific research.
Scientific Research Applications
BTA-EG6 has been extensively studied for its potential applications in cancer therapy. The protein-protein interaction between Bcl-2 and Bak is known to play a crucial role in the regulation of apoptosis, and the inhibition of this interaction has been shown to induce apoptosis in cancer cells. BTA-EG6 has been found to be a potent inhibitor of this interaction and has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. BTA-EG6 has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c1-27-17-12-8-14(9-13-17)20(26)25-22(28)23-16-10-6-15(7-11-16)21-24-18-4-2-3-5-19(18)29-21/h2-13H,1H3,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGXIXSJJYPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)

![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)